Methyl 2-methoxy-3-oxopropanoate
Description
Properties
CAS No. |
59959-35-2 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 2-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4/c1-8-4(3-6)5(7)9-2/h3-4H,1-2H3 |
InChI Key |
QKHALHCFBSZCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s reactivity and properties can be contextualized by comparing it to esters and ketones with analogous substituents. Key analogs identified in the literature include:
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: A butanoate ester with a benzoylamino (-NHCOC₆H₅) group at C2 and an oxo group at C3 .
- Comparison: The benzoylamino group introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the C3 oxo group compared to the methoxy group in the target compound. Applications: Used in condensation reactions (e.g., with aromatic amines) to form enamino esters, a reaction less feasible with the less electrophilic methyl 2-methoxy-3-oxopropanoate .
3-Methoxy-3-Oxopropanaminium Chloride
- Structure: Propanoic acid derivative with a methoxy group at C3 and an ammonium chloride (-NH₃⁺Cl⁻) group at C1 .
- Comparison: The ionic ammonium group drastically increases water solubility, unlike the neutral methyl ester in the target compound. Reactivity: The oxo group at C3 is adjacent to the methoxy group, enabling different tautomeric behavior compared to the C2 methoxy/C3 oxo arrangement in this compound .
Methyl 3-[3-(2-Benzyloxyethyl)-2-Oxo-Piperidin-3-Yl]-2-Diazo-3-Oxopropionate
Physicochemical Properties and Reactivity
Key Observations :
- Electron-Withdrawing Groups (EWG): The methoxy group in the target compound is a weaker EWG than the benzoylamino group in its analog, resulting in milder electrophilicity at C3.
- Tautomerism: The C3 oxo group in this compound may exhibit keto-enol tautomerism, unlike the rigid ionic structure of 3-methoxy-3-oxopropanaminium chloride.
Q & A
Q. Table 1: Comparative Reactivity of this compound Derivatives
| Derivative | Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| Methyl 3-amino-2-methyl-3-oxopropanoate | Reductive amination | 78 | NaBH₃CN, MeOH, 0°C | |
| Ethyl 2-methoxy-2-methyl-3-phenylpropanoate | Friedel-Crafts | 65 | AlCl₃, benzene, reflux | |
| Methyl 3-cyclopropyl-3-oxopropanoate | Cyclopropanation | 82 | CH₂N₂, Cu(OTf)₂, RT |
Q. Table 2: Stability Profile in Common Solvents
| Solvent | Degradation Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| Water | 6 hrs | 3-Oxo-2-methoxypropanoic acid |
| Acetonitrile | >72 hrs | None detected |
| Ethanol | 24 hrs | Methyl ester dimer |
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